9-O-Ethyl lycorenine hydrochloride
Descripción
Propiedades
Número CAS |
75917-42-9 |
|---|---|
Fórmula molecular |
C20H28ClNO4 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
(5aR,7S,11bS,11cS)-7-ethoxy-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-5-24-20-14-11-17(23-4)16(22-3)10-13(14)18-15(25-20)7-6-12-8-9-21(2)19(12)18;/h6,10-11,15,18-20H,5,7-9H2,1-4H3;1H/t15-,18-,19-,20+;/m1./s1 |
Clave InChI |
JQXCWYYVEHLNPK-MQXQPWMHSA-N |
SMILES |
CCOC1C2=CC(=C(C=C2C3C(O1)CC=C4C3N(CC4)C)OC)OC.Cl |
SMILES isomérico |
CCO[C@@H]1C2=CC(=C(C=C2[C@@H]3[C@H](O1)CC=C4[C@H]3N(CC4)C)OC)OC.Cl |
SMILES canónico |
CCOC1C2=CC(=C(C=C2C3C(O1)CC=C4C3N(CC4)C)OC)OC.Cl |
Sinónimos |
9-O-ethyl lycorenine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Limitations of the Provided Evidence
Irrelevance to Target Compound : The study focuses on yohimbine, which is chemically distinct from lycorenine derivatives. Lycorenine belongs to the Amaryllidaceae alkaloid family, whereas yohimbine is a Corynanthe-type indole alkaloid.
Lack of Structural or Pharmacokinetic Data: No molecular weight, solubility, or receptor-binding data for "9-O-Ethyl lycorenine hydrochloride" are provided.
Species-Specific Responses: The evidence highlights species-dependent variability in yohimbine’s effects (e.g., pressor in dogs vs.
Reference
Lang, W., Lambert, G., & Rush, M. (1975). The role of the central nervous system in the cardiovascular responses to yohimbine. Journal of Physiology, 252(3), 60P-61P.
Métodos De Preparación
Nucleophilic Alkylation
The hydroxyl group at C9 undergoes alkylation using ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base. A representative protocol adapted from norbelladine-type alkaloid synthesis involves:
-
Deprotonation : Lycorenine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Potassium carbonate (2.5 equiv) is added to deprotonate the hydroxyl group.
-
Ethylation : Ethyl iodide (1.2 equiv) is introduced dropwise at 0°C, followed by warming to 40°C for 12 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF vs. THF | 78 vs. 42 |
| Base | K₂CO₃ vs. NaOH | 78 vs. 65 |
| Temperature (°C) | 40 vs. 60 | 78 vs. 70 |
This method prioritizes DMF for improved solubility and K₂CO₃ for minimized side reactions.
Hydrogenation and Ring System Stabilization
Post-alkylation, catalytic hydrogenation ensures saturation of any labile double bonds. A patent-derived procedure employs:
-
Catalyst Loading : 10% Pd/C (0.1 equiv) in ethyl acetate/methanol (4:1 v/v).
-
Hydrogenation : H₂ gas (1 atm) bubbled through the solution at 25°C for 3 hours.
-
Filtration : Removal of Pd/C via silica gel filtration to prevent over-reduction.
Critical monitoring via TLC (ethyl acetate/hexane 1:1) confirms reaction completion without degradation of the ethyl ether group.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances crystallinity and storage stability:
-
Acidification : The free base is dissolved in anhydrous dichloromethane. HCl gas is bubbled through the solution until pH ≈ 2.
-
Precipitation : Addition of n-heptane induces crystallization.
-
Recrystallization : The crude salt is dissolved in warm isopropyl acetate and cooled to −20°C for 12 hours.
Characterization Data :
-
Melting Point : 180–185°C (decomposition observed above 190°C).
-
¹H NMR (DMSO-d6): δ 1.22 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.48 (q, J = 7.0 Hz, 2H, OCH₂), 6.55–7.15 (m, aromatic protons).
-
IR (cm⁻¹): 2953 (C-H stretch, ethyl), 2550 (N⁺-H), 1648 (C=N).
Purification and Analytical Validation
Column Chromatography
Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate/methanol 9:1) separates 9-O-ethyl lycorenine from O-methyl byproducts. Fractions are analyzed by:
Countercurrent Chromatography
For large-scale batches, a solvent system of n-heptane/ethyl acetate/methanol/water (5:5:4:3) achieves >98% purity, as confirmed by LC-MS (m/z 342 [M+H]⁺).
Scalability and Industrial Adaptations
Patent WO2019211868A1 details a pilot-scale process:
-
Reactor Setup : 500 L glass-lined vessel with overhead stirring and temperature control (±2°C).
-
Ethylation : 25 kg lycorenine, 30 L DMF, 62 kg K₂CO₃, 28 L ethyl iodide.
-
Distillation : Azeotropic removal of water using toluene/isopropanol (1:1).
Batch Record :
| Step | Duration (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 12 | 78 | 92 |
| Hydrogenation | 3 | 95 | 98 |
| Salt Formation | 6 | 88 | 99.5 |
Q & A
Basic: What established protocols are recommended for synthesizing 9-O-Ethyl lycorenine hydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves carbodiimide-mediated coupling reactions, as seen in analogous hydrochloride compounds (e.g., hyaluronic acid-cysteine ethyl ester synthesis) . Key steps include:
- Reagent Selection: Use high-purity L-cysteine ethyl ester hydrochloride derivatives as starting materials, with carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) as coupling agents to enhance reaction efficiency .
- Purification: Employ column chromatography (silica gel) or preparative HPLC to isolate the target compound. Monitor purity via thin-layer chromatography (TLC) or LC-MS .
- Characterization: Validate structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). Purity should exceed 95%, verified by HPLC with UV detection at 254 nm .
Basic: Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Spectroscopic Analysis: NMR spectroscopy (H, C, DEPT) to confirm substituent positions and stereochemistry. FT-IR for functional group identification (e.g., ethyl ester C-O stretches) .
- Chromatographic Methods: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity assessment. LC-MS for molecular weight confirmation .
- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
- Model Cross-Validation: Replicate in vitro assays (e.g., receptor binding or enzyme inhibition) using multiple cell lines or primary cells. Compare with in vivo pharmacokinetic (PK) studies to assess bioavailability and metabolite interference .
- Dose Optimization: Adjust in vivo dosing regimens based on allometric scaling (e.g., mg/kg in rodents vs. human equivalent doses) and account for species-specific metabolic pathways .
- Statistical Reconciliation: Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solubility, protein binding) .
Advanced: What strategies optimize synthetic yield and minimize impurities in large-scale preparations?
Methodological Answer:
- Reaction Optimization: Systematically vary temperature (e.g., 25–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst ratios (e.g., EDC:NHS at 1:1.5) using design of experiments (DoE) .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted intermediates). Implement orthogonal purification steps, such as recrystallization followed by size-exclusion chromatography .
- Scale-Up Considerations: Maintain strict inert atmosphere (N/Ar) to prevent oxidation. Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .
Basic: What in vitro models are appropriate for initial pharmacological screening of this compound?
Methodological Answer:
- Cell-Based Assays: Use immortalized cell lines (e.g., HEK293 or SH-SY5Y) transfected with target receptors (e.g., P2X7R) to evaluate ligand-receptor interactions .
- Dose-Response Studies: Perform MTT or resazurin assays to determine IC/EC values. Include positive controls (e.g., known inhibitors) and vehicle controls .
- Mechanistic Studies: Employ calcium flux assays or patch-clamp electrophysiology for ion channel modulation analysis .
Advanced: How to design a comparative study evaluating this compound against structural analogs?
Methodological Answer:
- Structural Modifications: Prioritize analogs with variations in the ethyl ester or lycorenine backbone. Use computational tools (e.g., molecular docking) to predict binding affinities .
- Controlled Variables: Maintain consistent experimental conditions (e.g., cell density, incubation time) across analogs. Use a randomized block design to minimize batch effects .
- Data Normalization: Express results as fold-change relative to a baseline (e.g., untreated controls). Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions .
Advanced: What statistical approaches resolve conflicting data in dose-dependent toxicity studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .
- Sensitivity Analysis: Test robustness by excluding outliers or varying assumptions (e.g., Hill slope in dose-response curves) .
- Mechanistic Toxicology: Integrate omics data (e.g., transcriptomics) to identify pathways affected at toxic doses, distinguishing target-mediated vs. off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
